![molecular formula C37H50N8O13S B13827281 Phallacidin from Amanita phalloides](/img/structure/B13827281.png)
Phallacidin from Amanita phalloides
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phallacidin is a bicyclic heptapeptide toxin found in the deadly Amanita phalloides mushroom, commonly known as the death cap mushroom. It belongs to the phallotoxin family, which also includes phalloidin and phalloin. These toxins are known for their ability to bind and stabilize filamentous actin (F-actin), preventing its depolymerization and leading to cellular toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phallacidin, like other phallotoxins, is typically isolated from the Amanita phalloides mushroom. The synthetic preparation of phallacidin involves complex peptide synthesis techniques due to its bicyclic structure and the presence of unusual amino acids such as hydroxyproline and threonine . The synthesis process includes the formation of a thioether bridge between cysteine and tryptophan residues, which is crucial for its biological activity .
Industrial Production Methods
Industrial production of phallacidin is not common due to its high toxicity and the complexity of its synthesis. Most research applications rely on extraction from natural sources or small-scale synthetic production in specialized laboratories .
Chemical Reactions Analysis
Types of Reactions
Phallacidin undergoes several types of chemical reactions, including:
Hydrolysis: Strong acids can hydrolyze the thioether bridge, resulting in the breakdown of the bicyclic structure.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can cleave the thioether bridge.
Acids: Hydrochloric acid and sulfuric acid are commonly used to hydrolyze the thioether bridge.
Major Products Formed
Cysteine: Formed from the cleavage of the thioether bridge.
Oxindolylalanine: Another product of the thioether bridge cleavage.
Scientific Research Applications
Phallacidin is a toxin isolated from the Amanita phalloides mushroom, also known as the "death cap" . It is a bicyclic peptide that belongs to the phallotoxin family . These toxins, including phallacidin, are known for their ability to bind to F-actin, a filamentous form of actin, which is a crucial protein in the cytoskeleton of cells .
Phallacidin
Formula: C37H50N8O13S
Molecular Weight: 846.90 g/mol
CAS Number: 26645-35-2
Scientific Research Applications
Phallacidin is primarily used in research as a tool to selectively label and study F-actin in cells and tissues . Its applications include:
- F-actin Labeling: Phallacidin is commonly used in imaging techniques to visualize and study the distribution and dynamics of F-actin within cells . By binding to F-actin, it stabilizes actin filaments, preventing their depolymerization and disrupting the normal function of the cytoskeleton .
- Control Reagent: Unlabeled phallacidin can serve as a control reagent in experiments involving F-actin staining. It can be used to block F-actin staining or to promote actin polymerization .
- Identifying Lethal Species: The α-amanitin and phallacidin genes believed to be responsible for the synthesis of lethal toxins are found in the toxic species of A. sect. Phalloideae .
Case Studies and Research Findings
-
Treatment of Amanita phalloides Poisoning:
- Current research focuses on potential treatments for α-Amanitin toxin, the most lethal component of A. phalloides .
- In 2022, patients in Italy who experienced mushroom poisoning by A. phalloides were treated with activated charcoal and N-acetyl cysteine with success .
- In 2023, a combination treatment with N-acetyl cysteine and silibinin found mixed success .
- In 2023, combination therapy of fluid resuscitation, plasma exchange, benzylpenicillin, and N-acetylcysteine proved effective in managing poisoning .
- In 2023, Indocyanine green was successful in inhibiting STT3B and blocking the effects of the toxin in cells, increasing the potential survival rate, as the newest potential treatment .
-
Amanita phalloides Toxicity
- Amanita phalloides contains amatoxins, primarily amanitins, and phallotoxins, which have minimal toxic effects after oral ingestion .
- After ingestion, amanitins are absorbed rapidly through the intestinal epithelium and bind weakly to serum proteins and the liver is the principal organ affected .
- In the liver, amanitins are transported by Organic Anion Transporting Polypeptides (OATP) into hepatocytes, causing extensive centrolobular necrosis .
Safety and Toxicity
Mechanism of Action
Phallacidin exerts its effects by binding to filamentous actin (F-actin) and stabilizing it, preventing depolymerization. This binding occurs at the interface between F-actin subunits, locking them together and disrupting normal cellular functions . The stabilization of F-actin leads to the formation of rigid actin filaments, which can interfere with various cellular processes, ultimately leading to cell death .
Comparison with Similar Compounds
Phallacidin is part of the phallotoxin family, which includes several similar compounds:
Phalloidin: Another bicyclic heptapeptide with a similar mechanism of action.
Phalloin: Similar to phalloidin and phallacidin but differs slightly in its amino acid composition.
Uniqueness
Phallacidin is unique due to its specific amino acid sequence and the presence of a thioether bridge, which is crucial for its biological activity. Its ability to bind and stabilize F-actin makes it a valuable tool in cell biology research .
Biological Activity
Phallacidin is a potent cyclic heptapeptide toxin produced by the toxic mushroom Amanita phalloides, commonly known as the death cap. This compound, along with other toxins such as α-amanitin, plays a significant role in the mushroom's toxicity and has been implicated in numerous cases of fatal mushroom poisoning. Understanding the biological activity of phallacidin is crucial for both toxicological studies and potential therapeutic interventions.
Phallacidin is synthesized through ribosomal processes encoded by the PHA1 gene, which is unique to certain toxic species within the Amanita genus. The synthesis involves proproteins that are cleaved by prolyl oligopeptidases to yield the active toxin .
Chemical Structure
- Molecular Formula: C₃₇H₄₉N₇O₉S
- Molecular Weight: 771.86 g/mol
- Structure: Phallacidin consists of a cyclic heptapeptide structure that allows it to interact specifically with cellular components.
Biological Activity
Phallacidin primarily exerts its toxic effects by binding to F-actin, a crucial component of the cytoskeleton in eukaryotic cells. This binding stabilizes actin filaments, preventing their depolymerization and disrupting normal cellular functions, particularly in tissues with high metabolic activity such as the liver and kidneys .
Key Effects:
- Cytoskeletal Disruption: By stabilizing F-actin, phallacidin alters cellular morphology and function, leading to cell death.
- Tissue Damage: The liver is particularly susceptible due to its role in detoxifying substances and its high rate of protein synthesis .
Toxicokinetics
After ingestion, phallacidin is rapidly absorbed through the gastrointestinal tract. It binds weakly to serum proteins, facilitating its distribution to liver and kidney tissues where it exerts its toxic effects . The onset of symptoms can be delayed, often appearing 6-12 hours post-ingestion, complicating diagnosis and treatment .
Case Studies
Several studies have documented cases of phallacidin poisoning:
- Retrospective Study (1988-2002): This study analyzed multiple cases of Amanita phalloides poisoning at Careggi General Hospital in Florence, highlighting the predominant role of amatoxins and phallotoxins in liver failure cases .
- Environmental Variability Study: A study conducted in Turkey measured toxin concentrations across different parts of Amanita phalloides. It found that gills contained the highest levels of phallacidin, indicating that environmental factors influence toxin distribution within the mushroom .
Toxin Concentration Analysis
The concentration of phallacidin varies significantly based on environmental conditions and mushroom morphology. The following table summarizes findings from various studies regarding phallacidin concentrations in different parts of Amanita phalloides:
Mushroom Part | Phallacidin Concentration (µg/g) | Reference |
---|---|---|
Gills | 1500 | |
Pileus | 1200 | |
Stipe | 800 | |
Spores | 100 | |
Mycelium | 50 |
Treatment Approaches
Current treatment for Amanita phalloides poisoning primarily involves supportive care, including:
- Gastric Decontamination: Activated charcoal may be administered if ingestion is recent.
- Liver Support: In severe cases, liver transplantation may be necessary.
- Emerging Therapies: Newer treatments targeting specific pathways affected by toxins are under investigation, such as using Indocyanine green to inhibit certain cellular pathways impacted by amanitins .
Properties
Molecular Formula |
C37H50N8O13S |
---|---|
Molecular Weight |
846.9 g/mol |
IUPAC Name |
(2S)-2-[(1S,14R,19S,21S,24S,29S,32S,35R)-29-(2,3-dihydroxy-2-methylpropyl)-19-hydroxy-24-methyl-16,22,25,27,30,33,36-heptaoxo-32-propan-2-yl-12-thia-10,15,17,23,26,28,31,34-octazapentacyclo[12.12.10.03,11.04,9.017,21]hexatriaconta-3(11),4,6,8-tetraen-35-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C37H50N8O13S/c1-15(2)25-33(54)44-26(28(49)35(55)56)27(48)23-13-59-34-19(18-7-5-6-8-20(18)41-34)10-21(30(51)40-22(31(52)43-25)11-37(4,58)14-46)39-29(50)16(3)38-32(53)24-9-17(47)12-45(24)36(57)42-23/h5-8,15-17,21-26,28,41,46-47,49,58H,9-14H2,1-4H3,(H,38,53)(H,39,50)(H,40,51)(H,42,57)(H,43,52)(H,44,54)(H,55,56)/t16-,17-,21-,22-,23-,24-,25-,26-,28-,37?/m0/s1 |
InChI Key |
BYPSVXOZIRQBFU-ZAQNTXJTSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC(C)(CO)O)C(C)C)[C@@H](C(=O)O)O)NC(=O)N5C[C@H](C[C@H]5C(=O)N1)O |
Canonical SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C(C)C)C(C(=O)O)O)NC(=O)N5CC(CC5C(=O)N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.